REACTION_CXSMILES
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[N:1]1([C:6]2[N:11]=[C:10]([NH:12][CH2:13][CH2:14][OH:15])[CH:9]=[C:8]([N:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)[N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][C:23]1=O.C(N(CC)C(C)C)(C)C>C(#N)C>[OH:15][CH2:14][CH2:13][N:12]1[C:23]2[CH2:24][CH2:25][CH2:26][CH2:27][C:22]=2[C:9]2[C:8]([N:16]3[CH2:17][CH2:18][CH2:19][CH2:20]3)=[N:7][C:6]([N:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)=[N:11][C:10]1=2
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Name
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|
Quantity
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5.55 g
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Type
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reactant
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Smiles
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N1(CCCC1)C1=NC(=CC(=N1)NCCO)N1CCCC1
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Name
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|
Quantity
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3.54 g
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Type
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reactant
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Smiles
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BrC1C(CCCC1)=O
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Name
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|
Quantity
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2.65 g
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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at reflux for 44 hr
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Duration
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44 h
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to 20°-25°
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue is partitioned between methylene chloride and aqueous sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Name
|
|
Type
|
product
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Smiles
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OCCN1C2=C(C=3CCCCC13)C(=NC(=N2)N2CCCC2)N2CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |